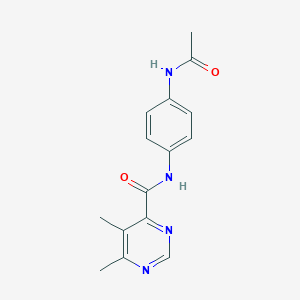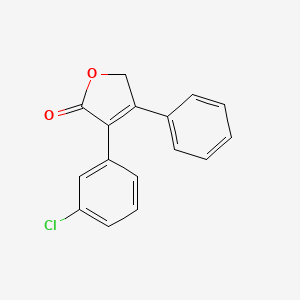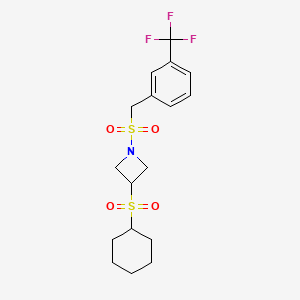![molecular formula C17H12N2O3 B2835012 N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide CAS No. 2034490-05-4](/img/structure/B2835012.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide” is an organic compound containing a bifuran moiety (two furan rings connected), a cyanobenzamide group (a benzene ring connected to an amide group with a nitrile), and a methylene bridge connecting these two parts .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving furan, benzamide, and cyanide compounds. For instance, a similar compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, was synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the conjugated system in the bifuran and benzamide moieties. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of organic reactions. The furan rings could undergo electrophilic aromatic substitution or Diels-Alder reactions. The amide group could participate in hydrolysis, amidation, or other reactions common to carboxylic acid derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity could be influenced by the presence of the furan rings, the amide group, and the nitrile group .Aplicaciones Científicas De Investigación
Copper(II)chloride-mediated Cyclization
A study by Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides using CuCl(2)/NCS, producing 3-(chloromethylene)isobenzofuran-1-ones via 5-exo-dig cyclization. This method could potentially be applied for synthesizing compounds with structural similarities to "N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide" for various research applications (Jithunsa, Ueda, & Miyata, 2011).
Rhodium(III)-catalyzed Chemodivergent Annulations
Xu et al. (2018) reported on Rh(III)-catalyzed C-H activation allowing for chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides. This process showcases the versatility in synthesizing complex organic structures that could be related to the compound of interest (Xu, Zheng, Yang, & Li, 2018).
Solvate and Salt Formation Studies
Research by Vangala et al. (2013) explored the ability of nitrofurantoin (NF) to form molecular complexes, potentially offering insights into how "this compound" might interact in various solvates and salts, affecting its structural and thermochemical properties (Vangala, Chow, & Tan, 2013).
Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches
Mancuso et al. (2014) demonstrated the versatility of palladium iodide in catalyzing oxidative carbonylation of 2-alkynylbenzamides, leading to the formation of functionalized isoindolinone and isobenzofuranimine derivatives. Such methodologies could be applicable for modifications or synthesis of compounds structurally related to the target compound (Mancuso et al., 2014).
Carboxylation of Terminal Alkynes with CO2
Cheng et al. (2015) explored the catalytic efficiency of rare-earth metal amides for the direct carboxylation of terminal alkynes with CO2, indicating a potential route for incorporating carboxylic groups into similar compounds (Cheng, Zhao, Yao, & Lu, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-16(22-14)15-5-2-8-21-15/h1-9H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMCLCROHYMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2834929.png)


![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)


![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)
![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)
![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![Ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2834951.png)
